

THP-PEG7-alcohol: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	THP-PEG7-alcohol	
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For immediate use by researchers, scientists, and drug development professionals.

This in-depth technical guide provides comprehensive information on **THP-PEG7-alcohol**, a heterobifunctional linker critical in the development of advanced therapeutics. This guide covers its chemical identity, suppliers, and detailed applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Data Summary

Property	Value	Reference
Chemical Name	2-(2-(2-(2-(2-(2-((tetrahydro- 2H-pyran-2- yl)oxy)ethoxy)ethoxy)ethoxy)et hoxy)ethoxy)ethoxy)ethanol	N/A
CAS Number	873110-21-5	[1]
Molecular Formula	C19H38O9	N/A
Molecular Weight	410.5 g/mol	N/A

Prominent Suppliers

A variety of chemical suppliers offer **THP-PEG7-alcohol**, enabling its accessibility for research and development purposes. Notable suppliers include:



- BroadPharm
- ChemScene
- Merck (Sigma-Aldrich)
- MuseChem
- JenKem Technology

Applications in Drug Development

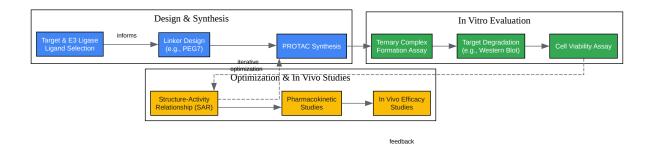
THP-PEG7-alcohol serves as a versatile polyethylene glycol (PEG) linker in the synthesis of complex bioconjugates. The tetrahydropyranyl (THP) group provides a stable protecting group for the terminal alcohol, which can be readily removed under acidic conditions to allow for subsequent conjugation reactions. The PEG7 chain offers a desirable balance of hydrophilicity and length, which can improve the solubility and pharmacokinetic properties of the final conjugate.

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex. PEG linkers, such as the one derived from **THP-PEG7-alcohol**, are frequently employed in PROTAC design to modulate properties like solubility and cell permeability.[2][3]

The general workflow for developing a PROTAC incorporating a PEG linker is outlined below:





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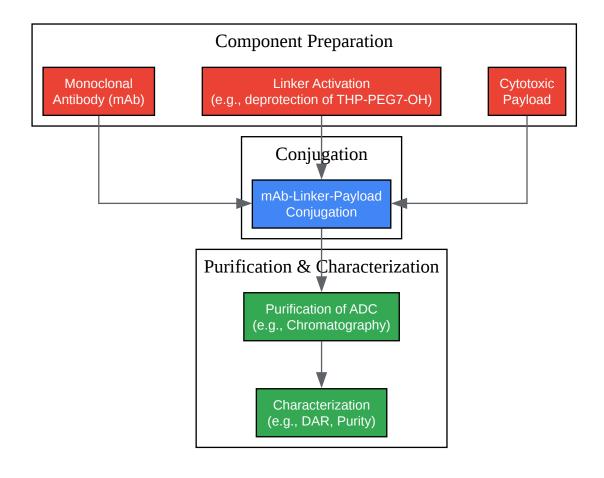
PROTAC Development Workflow

Role in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. PEG linkers can enhance the aqueous solubility of ADCs and influence their pharmacokinetic profiles.

The general process for ADC synthesis involving a PEG linker is depicted in the following workflow:





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Antibody-Drug Conjugate Synthesis Workflow

Experimental Protocols

While a specific, detailed protocol for the direct use of **THP-PEG7-alcohol** was not found in the reviewed literature, the following sections provide representative experimental procedures for key steps in its application, based on established chemical principles for similar molecules.

Deprotection of the THP Group

The removal of the THP protecting group is a prerequisite for conjugating the PEG linker to other molecules. This is typically achieved under acidic conditions.

Materials:

THP-PEG7-alcohol



- Methanol (MeOH) or Dichloromethane (DCM)
- Pyridinium p-toluenesulfonate (PPTS) or a mild acid catalyst
- Stir plate and stir bar
- Round-bottom flask
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

- Dissolve THP-PEG7-alcohol in a suitable solvent (e.g., MeOH or DCM) in a round-bottom flask.
- Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).
- Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate) if necessary.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting PEG7-alcohol by silica gel column chromatography to obtain the deprotected product.

General Protocol for Protein PEGylation

Once deprotected, the hydroxyl group of the PEG7-linker can be activated for conjugation to proteins. A common method involves converting the alcohol to a more reactive functional



group, such as an N-hydroxysuccinimide (NHS) ester, for reaction with primary amines (e.g., lysine residues) on the protein surface.

Materials:

- Deprotected PEG7-alcohol
- N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
- Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
- Protein to be PEGylated in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)
- Dialysis or size-exclusion chromatography equipment for purification

Procedure:

- Activation of PEG7-alcohol:
 - Dissolve the deprotected PEG7-alcohol in an anhydrous solvent.
 - Add an activating agent, such as N,N'-Disuccinimidyl carbonate (DSC), and a non-nucleophilic base (e.g., triethylamine).
 - Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature until the activation is complete (monitored by TLC or LC-MS).
 - Isolate the activated PEG7-NHS ester.
- Conjugation to Protein:
 - Dissolve the protein to be PEGylated in a suitable buffer at a concentration of 1-10 mg/mL.
 - Immediately before use, dissolve the activated PEG7-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO).



- Add the activated PEG linker solution to the protein solution. The molar ratio of the PEG linker to the protein will determine the degree of PEGylation and should be optimized. A
 20-fold molar excess is a common starting point.[4]
- Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
 [4]

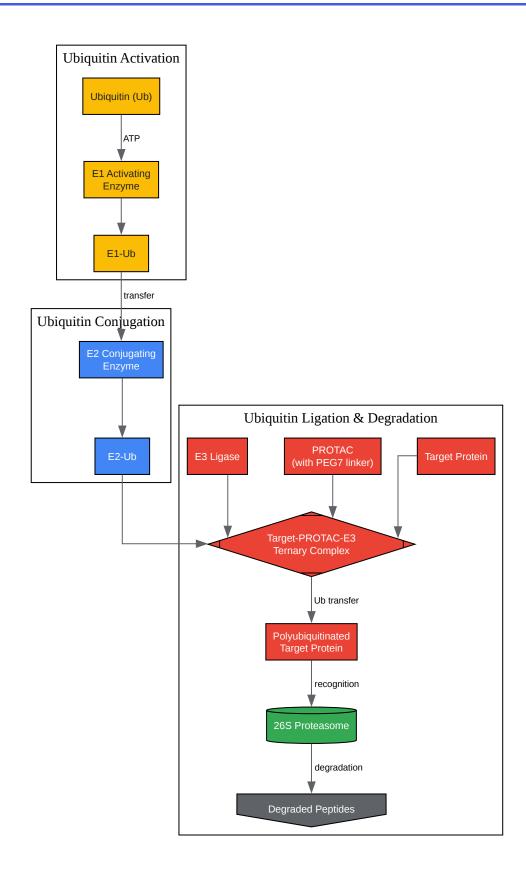
• Purification:

- Remove unreacted PEG linker and byproducts by dialysis or size-exclusion chromatography.[4]
- Characterize the resulting PEGylated protein to determine the degree of PEGylation and confirm its purity and activity.

Signaling Pathway Context: Ubiquitin-Proteasome System

PROTACs that utilize linkers derived from **THP-PEG7-alcohol** function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway when mediated by a PROTAC.





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PROTAC-Mediated Protein Degradation via the UPS



This technical guide provides a foundational understanding of **THP-PEG7-alcohol** for its application in advanced drug development. Researchers are encouraged to consult the primary literature for specific reaction conditions and optimization strategies relevant to their unique molecules of interest.

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